Product packaging for 1-(3-Amino-4-nitrophenyl)ethanone(Cat. No.:CAS No. 79127-41-6)

1-(3-Amino-4-nitrophenyl)ethanone

Cat. No.: B1628065
CAS No.: 79127-41-6
M. Wt: 180.16 g/mol
InChI Key: ZEMSRDUCNVNEMB-UHFFFAOYSA-N
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Description

Significance within the Nitroaromatic Compound Class

Nitroaromatic compounds, defined by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, are a major class of industrial chemicals. nih.govnumberanalytics.com The nitro group is one of the most powerful electron-withdrawing groups, a property that profoundly influences the chemical behavior of the aromatic ring. fiveable.mewikipedia.orgnumberanalytics.com

The significance of 1-(3-Amino-4-nitrophenyl)ethanone within this class stems from the interplay of its three functional groups. The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution due to its electron-withdrawing nature. nih.govnumberanalytics.com This effect is crucial as it directs the reactivity of the molecule, making it less prone to certain reactions while facilitating others. wikipedia.org Conversely, the strong electron-withdrawing capacity of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction pathway for creating complex derivatives. wikipedia.orgnumberanalytics.com

Importance as a Synthetic Intermediate and Building Block in Advanced Chemical Research

The true value of this compound in organic chemistry lies in its role as a versatile synthetic intermediate. frontiersin.org Its multifunctional structure serves as a launchpad for the construction of a wide array of more complex molecules, particularly heterocyclic compounds, which are central to medicinal chemistry and materials science. nih.govscielo.brresearchgate.net

Research has shown that aminophenyl ethanone (B97240) derivatives are key starting materials for synthesizing various heterocyclic systems, including those with different ring sizes like thiophenes, oxazoles, triazoles, pyrimidines, and quinolones. researchgate.netresearchgate.net The amino and acetyl groups of this compound can participate in cyclization reactions to form these ring systems, while the nitro group can be readily reduced to an amino group, offering another point for chemical modification. numberanalytics.com This reduction is a cornerstone reaction for nitroaromatic compounds, converting them into aromatic amines which are themselves vital synthetic precursors. numberanalytics.com

The molecules synthesized from nitroaromatic building blocks often exhibit significant biological activity. nih.govscielo.br Aromatic nitro compounds are foundational in the synthesis of numerous drugs, agrochemicals, and dyes. nih.govresearchgate.net The structural framework of this compound is therefore a valuable scaffold for developing novel pharmacologically active agents. frontiersin.org Its utility as a readily available building block for creating diverse molecular architectures underscores its importance in advanced chemical research and the development of new functional materials and therapeutics. americanelements.comfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O3 B1628065 1-(3-Amino-4-nitrophenyl)ethanone CAS No. 79127-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMSRDUCNVNEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563742
Record name 1-(3-Amino-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79127-41-6
Record name 1-(3-Amino-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1 3 Amino 4 Nitrophenyl Ethanone

Reactions of the Amino Group

The primary amino group (-NH₂) attached to the phenyl ring is a site of nucleophilicity and is susceptible to reactions with various electrophiles. However, its reactivity is tempered by the presence of the strongly electron-withdrawing nitro and acetyl groups on the same ring.

Electrophilic Substitution Reactions (e.g., Diazotization)

Aromatic primary amines are well-known to undergo diazotization upon treatment with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). This reaction transforms the amino group into a diazonium salt (-N₂⁺), which is a versatile intermediate in organic synthesis.

While specific studies on the diazotization of 1-(3-amino-4-nitrophenyl)ethanone are not extensively detailed in readily available literature, the reaction is analogous to that of similar compounds like 4-aminoacetophenone. nih.gov The process involves the reaction of the amino group with nitrous acid to form a diazonium salt. nih.gov This resulting diazonium cation is a powerful electrophile and can participate in a variety of subsequent reactions, known as coupling reactions, to form azo compounds or can be replaced by a wide range of nucleophiles. The general pathway for the diazotization of an aromatic amine is shown below.

General Diazotization Reaction Path

Ar-NH₂ + NaNO₂ + 2HX ⟶ Ar-N₂⁺X⁻ + NaX + 2H₂O

Where Ar represents the substituted phenyl ring and X is an anion.

Oxidation Pathways

The oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, azoxybenzenes, and polymeric materials like aniline (B41778) black. wikipedia.orgasianpubs.org The specific outcome depends heavily on the oxidant used and the reaction conditions. asianpubs.org

For anilines substituted with electron-withdrawing groups, such as this compound, the oxidation process is more challenging. researchgate.netmdpi.com The electron density on the amino group is significantly reduced, making it less susceptible to attack by oxidizing agents. researchgate.net The oxidation potential of aniline derivatives shifts to more positive values when electron-withdrawing substituents are present on the aromatic ring. researchgate.netmdpi.com While this makes the amine more resistant to oxidation, strong oxidizing agents can still effect transformation. For instance, oxidation of aromatic amines can be achieved using peracids, which can be formed in situ from hydrogen peroxide and a carboxylic acid like formic acid, to selectively yield nitro compounds. acs.org

The general mechanism for the oxidation of anilines often begins with the loss of an electron from the nitrogen atom to form a radical cation intermediate. researchgate.netmdpi.com The fate of this intermediate determines the final product distribution.

Reactions of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group and its chemistry is dominated by reduction reactions. The selective reduction of the nitro group in the presence of other reducible functionalities, like the acetyl group, is a key transformation for this molecule.

Reduction to Amino Functionality

The most significant reaction of the nitro group in this compound is its reduction to a primary amino group, yielding 1-(3,4-diaminophenyl)ethanone (B1594092). This transformation is crucial for the synthesis of various heterocyclic compounds and other complex molecules. Achieving chemoselectivity—selectively reducing the nitro group without affecting the acetyl group—is a primary consideration. researchgate.net

A variety of reducing agents can accomplish this transformation with high selectivity. Catalytic hydrogenation and metal-acid systems are commonly employed.

Reagent/SystemConditionsSelectivityReference
H₂/Pd-C Catalytic amount of Palladium on Carbon, H₂ gasHigh for nitro group; can reduce C=O under forcing conditions mdpi.com
Sn/HCl Tin metal in concentrated Hydrochloric AcidHighly selective for the nitro group over the carbonyl group researchgate.net
Fe/AcOH Iron powder in Acetic AcidMild and selective for nitro group reduction mdpi.com
SnCl₂ Tin(II) ChlorideMild method for reducing nitro groups in the presence of other reducible groups mdpi.com
NaBH₄ Sodium BorohydrideTypically reduces carbonyls but does not reduce isolated nitro groups under standard conditions researchgate.net

The use of tin and hydrochloric acid is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of ketones. researchgate.net Similarly, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a very common and efficient method. mdpi.com

Formation of Reactive Intermediates via Nitro Group Reduction

The reduction of a nitro group to an amine is not a single-step process but proceeds through a series of intermediates. This six-electron reduction involves the sequential formation of a nitroso (-NO) group and then an N-hydroxylamino (-NHOH) group before the final amino (-NH₂) product is formed. chemedx.org

Stepwise Nitro Group Reduction Pathway

Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamino) → Ar-NH₂ (Amino)

Each of these intermediates can potentially be isolated under carefully controlled reaction conditions, or they can participate in subsequent reactions. The N-hydroxylamino intermediate is of particular interest as it is a reactive species. chemedx.org This intermediate can undergo further reactions, such as rearrangement or condensation, or it can be targeted for specific synthetic transformations. chemedx.org The formation of these intermediates is a key aspect of the genotoxicity of some nitroaromatic compounds, as the hydroxylamine (B1172632) can lead to the formation of highly reactive nitrenium ions that can interact with biological macromolecules. chemedx.org

Reactivity of the Acetyl Group

The acetyl group (-COCH₃) in this compound features an electrophilic carbonyl carbon and acidic α-protons. Its reactivity is a cornerstone for building more complex molecular architectures. A review of the chemistry of related 4-aminoacetophenones shows that the acetyl group readily participates in condensation reactions. asianpubs.org

For example, the acetyl group can react with aldehydes in aldol-type condensation reactions to form chalcones. It can also react with hydroxylamine to form the corresponding oxime. asianpubs.org These reactions provide pathways to a wide variety of heterocyclic systems.

ReactantReaction TypeProduct TypeReference
Aldehydes (R-CHO) Aldol (B89426) CondensationChalcones asianpubs.org
Hydroxylamine (NH₂OH) CondensationOximes asianpubs.org
Guanidine Cyclocondensation (with derived chalcones)Aminopyrimidines asianpubs.org
Urea (B33335) Cyclocondensation (with derived chalcones)Oxazines asianpubs.org

These transformations highlight the synthetic utility of the acetyl group as a handle for further molecular elaboration, enabling the construction of diverse and complex chemical structures.

Influence of Substituent Effects on Reactivity

The nature and position of the amino, nitro, and acetyl groups on the phenyl ring profoundly influence the reactivity of this compound.

Directing Group Effects of Amino and Nitro Substituents

The amino (-NH2) and nitro (-NO2) groups exhibit opposing directing effects in electrophilic aromatic substitution reactions. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. scispace.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the benzene (B151609) ring through resonance, thereby increasing the electron density at these positions and stabilizing the arenium ion intermediate. scispace.com

Conversely, the nitro group is a strong deactivating group and a meta-director. libretexts.orgsavemyexams.com Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, particularly at the ortho and para positions. scispace.com This makes the ring less susceptible to electrophilic attack and directs incoming electrophiles to the meta position, which is less deactivated. scispace.comlibretexts.org

In this compound, the acetyl group (-COCH3) is also a deactivating, meta-directing group. libretexts.org Therefore, the positions on the aromatic ring are influenced by a complex interplay of these effects. The powerful ortho-, para- directing influence of the amino group is in competition with the meta-directing effects of the nitro and acetyl groups. The ultimate outcome of an electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile.

Impact of Electron-Withdrawing Groups on Reactivity and Stability

The presence of two strong electron-withdrawing groups, the nitro and acetyl groups, significantly impacts the reactivity and stability of this compound. These groups pull electron density away from the benzene ring, making the compound less reactive towards electrophilic attack. minia.edu.egnih.gov The nitro group, in particular, is one of the most powerful deactivating groups. minia.edu.eg This reduced reactivity means that harsher conditions are often required for electrophilic substitution reactions compared to benzene or activated derivatives. libretexts.org

The electron-withdrawing nature of these substituents also enhances the acidity of the amino group's protons and can influence the stability of the molecule and any intermediates it may form in reactions. nih.gov For instance, the presence of these groups would stabilize a negative charge on the aromatic ring or on a substituent attached to it. This effect is crucial in understanding the behavior of the corresponding phenolate (B1203915) as a leaving group in nucleophilic substitution reactions.

Kinetic and Mechanistic Studies

Kinetic and mechanistic studies of reactions involving compounds structurally related to this compound, particularly in the context of aminolysis of esters and carbonates, provide valuable insights into its potential reaction pathways.

Investigation of Reaction Pathways and Intermediates (e.g., Tetrahedral Intermediates)

Studies on the aminolysis of various thionocarbonates and dithiocarbonates have consistently shown that these reactions proceed through a stepwise mechanism involving the formation of tetrahedral intermediates. rsc.orgresearchgate.netacs.orgacs.org It is proposed that the nucleophilic attack of an amine on the carbonyl or thiocarbonyl carbon leads to a zwitterionic tetrahedral intermediate (T±). acs.orgnih.gov This intermediate can then undergo several transformations, including reversion to the starting materials, or expulsion of the leaving group to form the products.

In many cases, the T± intermediate can be deprotonated by a second molecule of the amine to form an anionic tetrahedral intermediate (T-). acs.orgnih.gov The reaction pathway can be summarized as follows:

Reaction Scheme for Aminolysis via Tetrahedral Intermediates

Step 1 (k1): Formation of the zwitterionic tetrahedral intermediate (T±)

Step 2 (k-1): Reversion of T± to reactants

Step 3 (k2): Expulsion of the leaving group from T±

Step 4 (k3): Deprotonation of T± to form the anionic intermediate (T-)

Step 5 (k4): Expulsion of the leaving group from T-

Rate and Equilibrium Microcoefficient Analysis

The detailed mechanism of aminolysis reactions can be elucidated through the analysis of rate and equilibrium microcoefficients derived from kinetic data. acs.orgnih.gov Pseudo-first-order rate coefficients (k_obsd) are typically measured under a large excess of the amine. acs.org The relationship between k_obsd and the amine concentration can provide information about the rate-determining step.

A linear plot of k_obsd versus amine concentration suggests that the formation of the tetrahedral intermediate (the k1 step) is the rate-determining step. nih.gov However, a non-linear, upward-curving plot indicates that the reaction proceeds through a more complex mechanism where the breakdown of the tetrahedral intermediate to products is also kinetically significant. acs.orgnih.gov In such cases, the rate equation is more complex, and analysis of the curvature allows for the determination of the individual microcoefficients: k1 (formation of T±), k-1 (reversion of T±), and the ratio k2/k-1 or other combinations of rate constants. nih.gov

Table 1: Illustrative Kinetic Data for the Aminolysis of Thionocarbonates in 44 wt % Ethanol-Water at 25.0 °C

SubstrateAminek1 (M⁻¹s⁻¹)β1Plot of k_obsd vs [Amine]
Bis(3-nitrophenyl) thionocarbonatePiperidine-0.26Linear
Bis(3-nitrophenyl) thionocarbonatePiperazine-0.26Linear
3-Chlorophenyl 3-nitrophenyl thionocarbonatePiperidine-0.21Linear
3-Chlorophenyl 3-nitrophenyl thionocarbonateMorpholine (B109124)-0.21Non-linear
3-Methoxyphenyl (B12655295) 3-nitrophenyl thionocarbonatePiperidine-0.19Linear
3-Methoxyphenyl 3-nitrophenyl thionocarbonateMorpholine-0.19Non-linear

Data adapted from related studies for illustrative purposes. acs.org The Brønsted-type plots for k1 are linear with slopes (β1) of 0.19, 0.21, and 0.26 for the aminolysis of 3-methoxyphenyl 3-nitrophenyl thionocarbonate, 3-chlorophenyl 3-nitrophenyl thionocarbonate, and bis(3-nitrophenyl) thionocarbonate, respectively. acs.org This is consistent with the formation of the zwitterionic tetrahedral intermediate being the rate-determining step. acs.org

Nucleofugality Ratio Studies in Aminolysis Reactions

The efficiency of a leaving group in a nucleophilic substitution reaction is termed its nucleofugality. In reactions where a tetrahedral intermediate can break down by expelling one of two different leaving groups, the ratio of the products formed reflects the relative nucleofugality of the two groups.

For example, in the aminolysis of an unsymmetrical carbonate or thionocarbonate, the ratio of the two resulting phenols or thiophenols is a measure of the kinetic preference for the expulsion of one nucleofuge over the other. rsc.org A study on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine and aniline revealed a product ratio of 1.5:1 in favor of 4-cyanophenol over 3-nitrophenol. rsc.org This corresponds to a small difference in the free energy of activation for the expulsion of the two leaving groups. rsc.org

Such studies are crucial for quantifying the leaving group ability of various substituted phenoxides. The phenolate derived from this compound would be expected to be a relatively good leaving group due to the stabilizing effect of the electron-withdrawing nitro and acetyl groups on the resulting phenoxide ion. Its specific nucleofugality could be determined in similar competitive kinetic experiments.

Exploration of Radical Mechanisms

The presence of both a nitro group and an amino group on the aromatic ring, in conjunction with the acetyl substituent, endows this compound with a unique electronic profile that influences its propensity to engage in radical reactions. The exploration of these mechanisms is crucial for understanding its role in various chemical transformations, including its potential as a phototrigger or as an intermediate in complex reaction cascades.

One-Electron Reduction and the Formation of Radical Anions

A fundamental process in the radical chemistry of nitroaromatic compounds is one-electron reduction to form a nitro radical-anion. nih.gov This process can be initiated by various means, including electrochemical methods, photochemical excitation, or reaction with reducing agents. The stability and subsequent reactivity of the resulting radical anion are significantly influenced by the nature and position of other substituents on the aromatic ring.

The reduction potential of a nitroaromatic compound is a key parameter governing the ease of formation of its radical anion. Studies on a range of substituted nitrobenzenes have demonstrated a clear correlation between the electron-donating or electron-withdrawing nature of the substituents and the one-electron reduction potential. Electron-withdrawing groups generally lower the reduction potential, making the formation of the radical anion more favorable, while electron-donating groups have the opposite effect.

A study on the one-electron reduction potentials of para-substituted nitrobenzene (B124822) derivatives, determined by cyclic voltammetry, illustrates this substituent effect. The data, presented in the interactive table below, shows a clear trend that can be used to estimate the behavior of this compound.

Interactive Data Table: One-Electron Reduction Potentials of para-Substituted Nitrobenzene Derivatives

Substituent (R)Reduction Potential (E½ vs. SCE) in V
-H-1.13
-CH3-1.19
-OCH3-1.24
-Cl-1.05
-Br-1.04
-CN-0.92
-NO2-0.73

This data is based on studies of para-substituted nitrobenzenes and serves as a model to understand the electronic effects on the reduction potential. The values are indicative of the trend and may not be directly applicable to ortho- and meta-substituted compounds without further investigation.

Spectroscopic Characterization of Radical Intermediates

Transient absorption spectroscopy and electron spin resonance (ESR) spectroscopy are powerful techniques for the direct observation and characterization of radical intermediates. Transient absorption spectroscopy allows for the detection of short-lived species generated, for example, by a laser pulse, and can provide information about their absorption spectra and decay kinetics. ESR spectroscopy, on the other hand, provides detailed information about the electronic structure of radicals, including the distribution of the unpaired electron, through the analysis of hyperfine coupling constants.

ESR studies of the radical anions of various substituted nitrobenzenes have allowed for the determination of hyperfine coupling constants, which quantify the interaction of the unpaired electron with magnetic nuclei (such as 1H and 14N). These constants are highly sensitive to the electronic structure and can be used to map the spin density distribution within the radical.

Interactive Data Table: Illustrative Hyperfine Coupling Constants (in Gauss) for Nitrobenzene Radical Anion

Position1H Coupling Constant (aH)14N Coupling Constant (aN)
Nitrogen (N)-9.70
Ortho (2,6)-3.38-
Meta (3,5)1.05-
Para (4)-4.03-

This table provides typical hyperfine coupling constants for the unsubstituted nitrobenzene radical anion and serves as a baseline for understanding how substituents would alter the spin distribution.

For the radical anion of this compound, the amino and acetyl groups would significantly perturb this spin distribution. The electron-donating amino group would be expected to increase the spin density on the ortho and para positions relative to itself, while the electron-withdrawing acetyl group would delocalize the spin density.

Hammett Correlations in Radical Reactions

The effect of substituents on the rates and equilibria of reactions involving aromatic compounds can often be quantified using the Hammett equation. This linear free-energy relationship correlates the reaction rate constants or equilibrium constants for a series of substituted aromatic compounds with a set of substituent constants (σ) and a reaction constant (ρ). wikipedia.org

Studies on the reduction of substituted acetophenones and the fragmentation of ionized substituted benzophenones have demonstrated the applicability of the Hammett equation to radical processes. bme.hunih.gov For instance, a study on the dissociation of ionized substituted benzophenones showed a good correlation between the relative abundance of fragment ions and the Hammett substituent constants, yielding a positive ρ value of 1.08. nih.gov This indicates that electron-withdrawing substituents stabilize the transition state leading to fragmentation.

A similar Hammett-type correlation could be expected for radical reactions involving this compound. The substituent constants for the amino and nitro groups in the meta and para positions relative to the acetyl group would be critical in predicting the reactivity of the compound in radical-mediated processes.

Derivatization and Advanced Functionalization Strategies

Synthesis of Novel Derivatives via Functional Group Transformations

The inherent reactivity of the amino group in 1-(3-amino-4-nitrophenyl)ethanone provides a straightforward handle for various functional group interconversions. These transformations are fundamental in building molecular complexity and accessing a diverse array of derivative compounds.

The formation of an amide bond is a cornerstone of synthetic chemistry, and the amino group of this compound readily participates in this reaction. nih.govunimi.itacs.orgucl.ac.uk This transformation is typically achieved by reacting the parent compound with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), or through the use of coupling agents. ucl.ac.uk These methods allow for the introduction of a wide variety of acyl groups, leading to a diverse library of N-acylated derivatives.

A notable approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to facilitate amide bond formation. nih.govresearchgate.net This method has proven effective for synthesizing primary, secondary, and tertiary amides. nih.gov For instance, the reaction can be carried out at elevated temperatures (e.g., 50 °C) in a suitable solvent like acetonitrile (B52724) to achieve high yields. nih.gov The versatility of this amidation is highlighted by its application in the synthesis of the lipid-lowering drug bezafibrate. nih.gov

Table 1: Examples of Amide Bond Formation Reactions

Amine ReactantAcylating Agent/MethodProductReference
This compoundAcyl chlorides/anhydridesN-(4-acetyl-2-nitrophenyl)amides ucl.ac.uk
This compoundCarboxylic acids with coupling agentsN-(4-acetyl-2-nitrophenyl)amides acs.org
N-2-nitrophenyl hydrazonyl bromidesRearrangement to nitrile imine, then reaction with amineVarious amides nih.govresearchgate.net
Aniline (B41778)N-acylation under standard conditionsN-phenylacetamide nih.gov

This table provides a summary of common methods for amide bond formation involving aromatic amines.

Beyond simple amides, the amino group of this compound can be converted into other important functional groups, including ureas, imides, and azomethines.

Ureas are typically synthesized by reacting the amine with an isocyanate or by using phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov The reaction of amines with phosgene is a traditional method for producing both symmetrical and unsymmetrical ureas. nih.gov A series of urea (B33335) derivatives have been synthesized from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, demonstrating the utility of this functional group in generating compounds with potential antimicrobial activity. researchgate.net One-pot syntheses of substituted urazoles (1,2,4-triazolidine-3,5-diones) from aniline derivatives have also been developed, offering a more environmentally friendly approach. organic-chemistry.org

Imides can be formed through the reaction of the amine with dicarboxylic acid anhydrides.

Azomethines , or Schiff bases, are generated by the condensation reaction between the amino group and an aldehyde or ketone. nih.gov This reaction is often catalyzed by an acid and proceeds under mild conditions. nih.gov These thiophene-based azomethines have been investigated for their thermal, optical, and electrochemical properties, showing potential as hole-transporting materials in perovskite solar cells. nih.gov

Regioselective Functionalization of the Aromatic Ring

Controlling the position of new substituents on the aromatic ring of this compound is crucial for fine-tuning the properties of its derivatives. The existing amino and nitro groups exert strong directing effects, which can be harnessed or modulated to achieve the desired regioselectivity.

To achieve specific substitution patterns, chemists often employ protecting groups to temporarily block reactive sites. organic-chemistry.org For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide to alter its directing influence and prevent unwanted side reactions. organic-chemistry.orgwikipedia.org An acetyl group is a common protecting group for amines, which can be later removed by hydrolysis. wikipedia.org

The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.orgwikipedia.org Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allow for the sequential functionalization of a molecule. organic-chemistry.orgwikipedia.org For instance, a Boc group is acid-labile, while an Fmoc group is base-labile. organic-chemistry.org

The inherent directing effects of the amino (ortho-, para-directing) and nitro (meta-directing) groups can be strategically utilized. For electrophilic aromatic substitution, the positions ortho and para to the amino group and meta to the nitro group are activated. However, the strong deactivating effect of the nitro group can make substitutions challenging.

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium- and copper-mediated cross-coupling reactions are particularly valuable for introducing aryl and alkyl groups onto the aromatic ring of this compound.

These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent (e.g., organoboron, organotin, or organozinc compounds) in the presence of a palladium or copper catalyst. For example, the Suzuki coupling (using boronic acids) and the Stille coupling (using organostannanes) are widely used for this purpose. A copper-catalyzed cross-coupling reaction between 1-(4-bromophenyl)ethanone and aqueous ammonia (B1221849) has been shown to produce 4-aminoacetophenone with high yields. researchgate.net

Table 2: Catalytic Coupling Reactions for Aromatic Functionalization

Coupling ReactionReactantsCatalyst SystemProduct TypeReference
Suzuki CouplingAryl halide, Boronic acidPalladium catalyst, BaseBiaryl compound researchgate.net
Stille CouplingAryl halide, OrganostannanePalladium catalystBiaryl compound researchgate.net
Copper-catalyzed AminationAryl halide, AmmoniaCopper catalyst, BaseAryl amine researchgate.net

This table summarizes key catalytic coupling reactions used for modifying aromatic rings.

Preparation of Heterocyclic Systems Incorporating the this compound Scaffold

The this compound framework serves as a valuable building block for the synthesis of a wide variety of heterocyclic compounds. researchgate.netnih.gov The presence of multiple reactive sites allows for the construction of fused and non-fused ring systems through various cyclization strategies.

For instance, the reaction of 1,3-dicarbonyl compounds with cyanothioacetamide can lead to the formation of tetrahydroisoquinoline derivatives bearing a nitrophenyl group. nih.gov These reactions often proceed with high regioselectivity. nih.gov Further modifications of these heterocyclic systems can be achieved, such as the synthesis of thieno[2,3-c]isoquinolines. nih.gov

Nitroalkenes, which can be conceptually derived from the nitro-containing aromatic ring, are versatile intermediates in the synthesis of three- to five-membered O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. researchgate.net Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient for constructing complex heterocyclic architectures. nih.gov For example, starting from 2-aminocarboxamides, isoindolo[2,1-a]quinazolinones can be synthesized via a domino ring closure, which can then be further elaborated using "click" chemistry to introduce a 1,2,3-triazole ring. nih.gov

The synthesis of quinoline (B57606) derivatives has been achieved by reacting 4-aminoacetophenone with other reagents in multi-step sequences. researchgate.net The resulting chalcones can then be cyclized to form pyrazoline or pyrimidine (B1678525) rings. researchgate.net

Cascade Reactions and Multi-component Transformations

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing waste and saving time. This compound is a valuable substrate for such transformations, primarily due to the presence of an aniline-like amino group and an activated acetyl group, which can participate in various cyclization and condensation reactions to form heterocyclic systems like quinolines.

Several named reactions that proceed via a cascade or multi-component mechanism can be adapted for the use of this compound to synthesize highly substituted quinolines. These methods are advantageous as they can introduce significant molecular diversity in a single step.

Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds. wikipedia.org In a typical Doebner-von Miller reaction, this compound can serve as the aniline component. The reaction is generally catalyzed by a Brønsted or Lewis acid. wikipedia.org The α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group activated by a carbonyl group, to form a quinoline. pharmaguideline.com this compound, possessing both an o-aminoaryl ketone moiety, is a prime candidate for this reaction. The reaction is typically catalyzed by an acid or a base. iipseries.org

Pfitzinger Reaction: While the classical Pfitzinger reaction involves the reaction of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids, modifications of this reaction can be envisioned where derivatives of this compound could be utilized. researchgate.netjocpr.com For instance, if the acetyl group is transformed into a more reactive species, it could potentially participate in Pfitzinger-type cyclizations.

Three-Component Reactions for Quinolines: More contemporary methods involve the three-component coupling of an aniline, an aldehyde, and an alkyne, often mediated by a Lewis acid catalyst like iron(III) chloride or ytterbium(III) triflate. scielo.br In this context, this compound would act as the aniline component, reacting with an aldehyde and an alkyne to generate a diverse range of substituted quinolines.

Table 1: Potential Cascade and Multi-component Reactions for this compound

Reaction Name Reactants for this compound Resulting Heterocycle Key Features
Doebner-von Miller α,β-Unsaturated carbonyl compound Substituted Quinoline Acid-catalyzed, potential for in-situ generation of reactants. wikipedia.org
Friedländer Compound with active methylene (B1212753) group Substituted Quinoline Acid or base-catalyzed condensation. pharmaguideline.com
Three-Component Aldehyde, Alkyne Substituted Quinoline Lewis acid-mediated, high potential for diversity. scielo.br

Indirect Functionalization Approaches

Indirect functionalization strategies involve the initial transformation of this compound into a more versatile intermediate, which can then undergo further reactions to generate a variety of heterocyclic structures. A key indirect functionalization approach for this compound is the reduction of the nitro group to an amino group, which opens up a plethora of synthetic possibilities.

Synthesis of 1,5-Benzodiazepines: A prominent example of indirect functionalization is the synthesis of 1,5-benzodiazepines. This is achieved by first reducing the nitro group of this compound to yield 1-(3,4-diaminophenyl)ethanone (B1594092). This resulting o-phenylenediamine (B120857) derivative is a crucial building block for benzodiazepine (B76468) synthesis. The condensation of 1-(3,4-diaminophenyl)ethanone with ketones in the presence of a catalyst leads to the formation of 1,5-benzodiazepine derivatives. researchgate.netresearchgate.net Various catalysts, including solid acids like H-MCM-22, have been employed for this transformation, often under mild, room temperature conditions. researchgate.net

Synthesis of Quinoxalines: The intermediate, 1-(3,4-diaminophenyl)ethanone, can also be utilized for the synthesis of quinoxalines. The condensation of this o-phenylenediamine with 1,2-dicarbonyl compounds provides a straightforward route to substituted quinoxalines. This approach highlights the versatility of the diamino intermediate derived from this compound.

Multi-step Synthesis of Complex Heterocycles: The amino groups of the 1-(3,4-diaminophenyl)ethanone intermediate can be further manipulated to participate in multi-step sequences to build more complex fused heterocyclic systems. For example, one amino group could be selectively protected, allowing the other to be functionalized, followed by deprotection and cyclization to create intricate molecular architectures.

Table 2: Indirect Functionalization Pathways for this compound

Intermediate Subsequent Reaction Resulting Heterocycle Significance
1-(3,4-Diaminophenyl)ethanone Condensation with Ketones 1,5-Benzodiazepine Access to a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net
1-(3,4-Diaminophenyl)ethanone Condensation with 1,2-Dicarbonyls Quinoxaline Synthesis of another important class of N-heterocycles.
1-(3,4-Diaminophenyl)ethanone Multi-step synthesis Fused Heterocycles Potential for creating novel and complex molecular frameworks.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton and carbon signals can be achieved.

The ¹H NMR spectrum of 1-(3-Amino-4-nitrophenyl)ethanone displays characteristic signals corresponding to its distinct proton environments. The methyl protons of the acetyl group typically appear as a sharp singlet. The aromatic protons exhibit a more complex pattern due to their coupling and the electronic effects of the amino and nitro substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ ~2.5 (s) ~26
C=O - ~197
Aromatic CH ~7.0 - 8.2 (m) ~115 - 150
Aromatic C-NH₂ - ~145
Aromatic C-NO₂ - ~140

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, especially for the closely spaced aromatic peaks, 2D NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to identify which aromatic protons are adjacent to one another, helping to piece together the substitution pattern on the benzene (B151609) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. researchgate.netyoutube.com

The combination of these 2D NMR techniques allows for a complete and confident assignment of the entire molecular structure of this compound. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula is C₈H₈N₂O₃, corresponding to a molecular weight of 180.16 g/mol . nih.gov

In a typical mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 180. The fragmentation of ketones often involves α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu For this compound, this would lead to two primary fragmentation pathways:

Loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z 165.

Loss of the acyl group (•COCH₃, 43 Da) to form a phenyl cation fragment at m/z 137.

Further fragmentation of the aromatic ring, such as the loss of NO₂ (46 Da) or other neutral molecules, can also occur, providing additional structural confirmation. nih.govnist.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Identity
180 [M]⁺
165 [M - CH₃]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. nih.gov

The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the ketone is a strong, sharp band around 1680 cm⁻¹. The nitro group (NO₂) exhibits two strong stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. researchgate.netiucr.org

Raman spectroscopy provides complementary data, often showing strong signals for symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. researchgate.net For example, the symmetric stretching of the nitro group and the aromatic ring breathing modes would be prominent in the Raman spectrum. mdpi.com

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500
Carbonyl (C=O) Stretch ~1680
Nitro (NO₂) Asymmetric Stretch ~1520
Nitro (NO₂) Symmetric Stretch ~1350

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would determine the exact bond lengths, bond angles, and intermolecular interactions of this compound.

While a specific crystal structure for the title compound was not found in the search results, analysis of similar structures reveals key features. nih.govgrowingscience.com For example, the aromatic ring would be planar, and the nitro and acetyl groups would be nearly coplanar with the ring to maximize conjugation. The crystal packing would likely be influenced by intermolecular hydrogen bonding between the amino group of one molecule and the nitro or carbonyl group of a neighboring molecule. growingscience.com

Application of Spectroscopic Data in Mechanistic Elucidation

The detailed spectroscopic data obtained for this compound is invaluable for understanding its role in chemical reactions. For instance, when this compound is used as a starting material, its spectroscopic signature can be compared to that of the reaction products to confirm that a transformation has occurred.

By analyzing the changes in the NMR chemical shifts, the appearance or disappearance of key IR bands (e.g., the reduction of the nitro group or the reaction of the amino group), and the mass spectral data of the products, chemists can elucidate the reaction mechanism. For example, if the nitro group were reduced to an amine, the characteristic NO₂ stretches in the IR spectrum would disappear and be replaced by new N-H stretching bands. This spectroscopic evidence is crucial for confirming proposed reaction pathways and understanding the chemical reactivity of the molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and properties. For compounds like 1-(3-Amino-4-nitrophenyl)ethanone, Density Functional Theory (DFT) is a common method of choice due to its balance of accuracy and computational cost. Such calculations would typically involve selecting a functional (like B3LYP) and a basis set (such as 6-311G(d,p)) to solve the Schrödinger equation approximately. However, specific DFT studies focused on this compound are not present in the surveyed literature.

Prediction of Electronic Properties (e.g., HOMO-LUMO Gaps)

The electronic properties of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and spectral characteristics. The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally suggests that the molecule is more reactive. mdpi.com For related aromatic nitro compounds, DFT calculations are routinely used to determine these values. sapub.orgmaterialsciencejournal.org This analysis for this compound, which would elucidate charge transfer possibilities within the molecule, has not been specifically reported. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on its potential energy surface. sapub.org This process, known as geometry optimization, provides data on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, with its rotatable amino and acetyl groups, conformational analysis would identify the preferred spatial arrangement of these groups. While this is a standard computational procedure, the results for this specific compound are not available.

Modeling of Reactivity and Reaction Mechanisms

Theoretical models can be used to predict how a molecule will behave in a chemical reaction. This involves mapping the energy landscape of the reaction pathway, from reactants to products.

Transition State Identification and Energy Barrier Calculations

To understand the kinetics of a chemical reaction, chemists computationally identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. For reactions involving nitrophenyl compounds, computational studies have successfully calculated these barriers. mdpi.commdpi.com However, no such studies have been published for reactions involving this compound.

Solvation Effects in Reaction Pathways (e.g., Microsolvation Models)

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these solvent effects, either by treating the solvent as a continuous medium (continuum models) or by including individual solvent molecules in the calculation (microsolvation models). Studies on related compounds have shown that solvent effects can be significant, nih.gov but specific modeling of the solvation effects on the reactivity of this compound is not documented.

Thermodynamic Property Calculations

DFT and other computational methods can be used to calculate various thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. mdpi.com These calculations are vital for predicting the spontaneity and equilibrium position of chemical reactions. Experimental studies have determined thermodynamic properties like enthalpy of mixing for the related compound 1-(3-nitrophenyl)ethanone, noting that such data is essential for further theoretical study. researchgate.net However, comprehensive computational studies detailing the calculated thermodynamic properties of this compound itself are not found in the scientific literature.

Computational Approaches to Regioselectivity Prediction

Computational chemistry provides a powerful lens for predicting the regioselectivity of chemical reactions involving this compound. Through the application of theoretical models and quantum chemical calculations, researchers can elucidate the electronic structure and reactivity of the molecule, thereby forecasting the most probable sites for electrophilic and nucleophilic attack. These predictive insights are invaluable for designing synthetic routes and understanding reaction mechanisms.

A key methodology in this field is Density Functional Theory (DFT), which is frequently employed to calculate a variety of molecular properties that govern regioselectivity. These properties include the distribution of electron density, the energies and shapes of frontier molecular orbitals (HOMO and LUMO), and various reactivity indices.

Predicting Sites of Electrophilic and Nucleophilic Attack

The regioselectivity of reactions involving this compound is dictated by the electronic influence of its three substituents on the benzene (B151609) ring: the amino (-NH₂), nitro (-NO₂), and acetyl (-COCH₃) groups. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution due to its electron-donating resonance and inductive effects. Conversely, the nitro and acetyl groups are strong deactivating groups and meta-directors, withdrawing electron density from the ring through resonance and inductive effects.

The interplay of these groups creates a complex reactivity map across the aromatic ring. Computational models can quantify the influence of each substituent on the electron density of the carbon atoms in the benzene ring. For instance, calculations of atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis or Mulliken population analysis, can indicate the most electron-rich and electron-poor sites.

In the case of this compound, the positions ortho and para to the activating amino group (C5 and C1 respectively) would be expected to be more susceptible to electrophilic attack. However, the strong deactivating effect of the adjacent nitro group at C4 significantly modulates this. Similarly, for nucleophilic aromatic substitution, positions with the lowest electron density, typically those ortho and para to the strong electron-withdrawing nitro and acetyl groups, would be favored.

Frontier Molecular Orbital (FMO) Theory in Regioselectivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It posits that the course of a chemical reaction is primarily determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For this compound, the distribution of the HOMO and LUMO across the molecule provides critical clues about its regioselectivity.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the region of highest electron density from which the molecule is most likely to donate electrons in a reaction with an electrophile. Computational visualizations would likely show the HOMO density concentrated on the amino group and the aromatic ring, particularly at the positions most activated by the amino group.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the region of lowest electron density to which the molecule is most likely to accept electrons in a reaction with a nucleophile. The LUMO density for this compound is expected to be localized on the nitro group and the acetyl group, as well as the carbon atoms of the ring to which they are attached.

The following table summarizes the conceptual basis for predicting regioselectivity in this compound based on FMO theory.

Reactant TypeKey Orbital on this compoundPredicted Site of AttackRationale
ElectrophileHOMOPositions ortho/para to the -NH₂ group (C5, C1), modulated by deactivating groups.These positions are the most electron-rich and have the largest HOMO coefficients.
NucleophileLUMOPositions bearing or ortho/para to the -NO₂ and -COCH₃ groups.These positions are the most electron-deficient and have the largest LUMO coefficients.

Reactivity Indices

Beyond FMO analysis, a variety of conceptual DFT-based reactivity descriptors can be calculated to provide a more nuanced prediction of regioselectivity. These include:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most electrophilic and nucleophilic sites within the molecule with greater precision.

Local Softness and Hardness: These parameters relate to the polarizability of different atomic sites and can predict the preferred sites of interaction for soft and hard electrophiles and nucleophiles, in accordance with the Hard and Soft Acids and Bases (HSAB) principle.

Dual Descriptor: This descriptor simultaneously provides information about the nucleophilic and electrophilic character of a site, offering a comprehensive picture of its reactivity.

Applications in Specialized Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The chemical architecture of 1-(3-amino-4-nitrophenyl)ethanone makes it a highly versatile building block in organic synthesis. The presence of three distinct functional groups—a ketone, an aromatic amino group, and an aromatic nitro group—allows for a variety of chemical transformations, enabling the construction of complex molecular frameworks. Chemists can selectively target these groups to build intricate structures step-by-step.

The amino group can be readily diazotized and converted into a wide range of other functional groups or used in coupling reactions. The ketone's α-methyl group is susceptible to condensation reactions, such as the Knoevenagel condensation, while the carbonyl group itself can undergo nucleophilic attack. nih.gov The nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be reduced to an amino group, opening up further synthetic possibilities. This multi-reactivity is key to its utility in synthesizing diverse heterocyclic systems, which are central to many areas of chemistry. For instance, related aminoacetophenone derivatives are used as starting materials for synthesizing complex heterocyclic compounds like triazoles, chalcones, pyrimidines, and oxazoles through multi-step reaction sequences. iiste.org

Intermediate in the Synthesis of Dyes and Pigments

A significant application of this compound is its role as an intermediate in the manufacture of dyes and pigments. The aromatic amino group is particularly important in this context, as it provides the necessary functionality for the synthesis of azo dyes. The process typically involves the diazotization of the amino group with nitrous acid to form a reactive diazonium salt. This salt can then be coupled with a variety of electron-rich aromatic compounds (coupling components) to form highly colored azo compounds.

The specific shade of the resulting dye is influenced by the electronic properties of the substituents on both the diazonium salt precursor and the coupling partner. The nitro and acetyl groups present in the this compound backbone act as electron-withdrawing groups, which can shift the absorption spectrum of the final dye molecule, allowing for the fine-tuning of its color. Related acetophenone (B1666503) derivatives are condensed with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enaminones, which are then coupled with diazonium salts to produce a range of disperse dyes for coloring polyester (B1180765) fabrics. mdpi.comekb.eg The resulting dyes can produce a spectrum of colors, including pale orange to orange hues. mdpi.com

Precursor TypeReactionProduct TypeReference
Acetophenone derivativesCondensation with DMFDMA, then coupling with diazonium saltDisperse Azo Dyes mdpi.com
o-HydroxyacetophenoneReaction with sulfur and ethyl cyanoacetateAminothienochromene (precursor for azo dyes) nih.gov

Precursor for Advanced Materials (e.g., Nonlinear Optical Materials)

The development of advanced materials with specific optical properties is a major focus of modern materials science. Nonlinear optical (NLO) materials, which can alter the properties of light passing through them, are crucial for technologies like optical data storage and telecommunications. iiste.org The performance of organic NLO materials is often rooted in their molecular structure, specifically the presence of a π-conjugated system linking an electron-donating group to an electron-accepting group.

This compound possesses the fundamental characteristics of an NLO chromophore precursor. The amino group acts as an electron donor, while the nitro group serves as a potent electron acceptor. These are connected through the π-system of the benzene (B151609) ring. This "push-pull" configuration facilitates intramolecular charge transfer (ICT), a key mechanism for high molecular hyperpolarizability, which is a measure of NLO activity. iiste.org While direct synthesis of NLO materials from this specific isomer is not extensively documented in readily available literature, structurally similar compounds like 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT), derived from a p-nitrophenyl precursor, have been synthesized and shown to exhibit significant third-order nonlinear optical properties. muni.cz The presence of the nitro group is often a critical feature in achieving high NLO response. iiste.org

NLO Material/PrecursorKey Structural FeaturesMeasured NLO PropertiesReference
4-Amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT)Donor-acceptor (amino/nitro) triazole structureNonlinear absorption coefficient (β), nonlinear refractive index (n2), third-order susceptibility (χ(3)) muni.cz
Non-fullerene acceptor based compoundsDonor-π-acceptor with nitro groups on the acceptorReduced energy gaps, indicating potential for NLO activity iiste.org

Synthetic Utility in Preparing Pharmacologically Relevant Scaffolds

The structural motifs present in this compound are found in numerous pharmacologically active molecules. Its ability to serve as a starting point for the synthesis of diverse heterocyclic systems makes it a valuable tool in medicinal chemistry. Pyridin-2(1H)-ones, for example, are considered "privileged structures" in drug discovery and can be synthesized from precursors containing similar functionalities. nih.gov

Research has demonstrated the synthesis of various biologically relevant heterocyclic compounds starting from related aminoacetophenones. These include the formation of triazoles, pyrimidines, and oxazoles. iiste.org Furthermore, derivatives of this compound have been used to synthesize potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease. For instance, a series of nitro-catechol structures were synthesized and evaluated, highlighting the importance of the nitro-substituted phenyl ring in the design of these inhibitors. The reduced derivative, 3-aminoacetophenone, is a key raw material for the synthesis of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases. google.com

Development of New Organic Reactions and Methodologies

While this compound may not be frequently cited as the basis for the invention of entirely new named reactions, its multifunctional nature makes it an excellent substrate for exploring and optimizing novel synthetic methodologies. The presence of multiple, electronically distinct reactive sites allows chemists to test the selectivity and efficiency of new catalysts, reagents, and reaction conditions.

For example, the ketone functionality readily participates in C-C bond-forming reactions like the Knoevenagel condensation. nih.gov This reaction is fundamental in the synthesis of fine chemicals and functional polymers. nih.gov The development of new, efficient, and environmentally friendly catalysts for such condensations can be benchmarked using substrates like this compound. Its reactivity can help elucidate reaction mechanisms and demonstrate the utility of new synthetic protocols, such as those involving tandem reactions or multi-component reactions, where several bonds are formed in a single operation. The synthesis of complex heterocyclic systems like thienochromenes and pyridazinones from related starting materials showcases the application of various synthetic strategies that can be refined using this versatile substrate. nih.govnih.gov

Comparative Academic Studies with Analogous Aromatic Ketones

Structural and Electronic Analogues with Varied Substituent Positions

The chemical behavior of 1-(3-amino-4-nitrophenyl)ethanone is largely dictated by the electronic interplay between the acetyl, amino, and nitro groups on the benzene (B151609) ring. To understand these effects, it is useful to compare it with its isomers, where the positions of the amino and nitro substituents are varied. These isomers serve as direct structural and electronic analogues.

Key structural analogues include:

1-(4-Amino-3-nitrophenyl)ethanone: In this isomer, the electron-donating amino group is para to the acetyl group, and the electron-withdrawing nitro group is meta. This positioning enhances the electron-donating effect of the amino group towards the acetyl group via resonance.

1-(2-Amino-5-nitrophenyl)ethanone: Here, the amino group is ortho to the acetyl group, introducing potential steric hindrance and intramolecular hydrogen bonding, in addition to its electronic effects. The nitro group is in the para position, exerting a strong electron-withdrawing effect on the ring.

1-(2-Amino-3-nitrophenyl)ethanone: Similar to the previous analogue, this isomer features an ortho-amino group, which can lead to significant steric and hydrogen-bonding interactions that influence the reactivity of the adjacent acetyl group.

Other electronic analogues could involve replacing the amino or nitro groups with other substituents that have similar electronic properties, such as a hydroxyl group (as a +R group) or a cyano group (as a -R group).

Table 1: Structural and Electronic Analogues of this compound

Compound Name Position of Amino Group Position of Nitro Group Position of Acetyl Group Key Structural/Electronic Features
This compound 3 (meta) 4 (para) 1 Nitro group para to the acetyl group strongly withdraws electrons; amino group is meta.
1-(4-Amino-3-nitrophenyl)ethanone 4 (para) 3 (meta) 1 Amino group para to the acetyl group strongly donates electrons; nitro group is meta.
1-(2-Amino-5-nitrophenyl)ethanone 2 (ortho) 5 (para to amino) 1 Ortho amino group can cause steric hindrance and intramolecular H-bonding.
Acetophenone (B1666503) N/A N/A 1 Unsubstituted parent compound for baseline comparison.
1-(4-Nitrophenyl)ethanone N/A 4 (para) 1 Analogue with only an electron-withdrawing group.
1-(4-Aminophenyl)ethanone 4 (para) N/A 1 Analogue with only an electron-donating group.

Comparative Reactivity Studies (e.g., Aminolysis Kinetics)

Comparative reactivity studies, particularly kinetic analyses like aminolysis, are fundamental to quantifying the influence of substituents. While direct aminolysis studies on this compound are not extensively documented in the provided results, the principles can be inferred from studies on analogous systems like nitrophenyl esters and carbonates. nih.govresearchgate.net The reactivity in such nucleophilic substitution reactions is highly dependent on the stability of the tetrahedral intermediate and the rate of leaving group expulsion.

The aminolysis of esters has been shown to proceed through either a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. For aromatic ketones, nucleophilic addition of an amine to the carbonyl group forms a carbinolamine intermediate. The rate of this reaction is governed by the electrophilicity of the carbonyl carbon.

In This compound , the powerful electron-withdrawing nitro group is para to the acetyl group, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The meta-positioned amino group has a weaker, primarily inductive, electron-donating effect.

Conversely, in 1-(4-amino-3-nitrophenyl)ethanone , the strongly electron-donating amino group is para to the acetyl group. This donation of electron density to the carbonyl carbon reduces its electrophilicity, likely leading to a slower rate of nucleophilic addition compared to the 3-amino-4-nitro isomer.

For 1-(2-amino-5-nitrophenyl)ethanone , the ortho amino group can sterically hinder the approach of the nucleophile to the carbonyl carbon. researchgate.netncert.nic.in This steric effect may decrease the reaction rate, potentially overriding the electronic effects.

Kinetic studies on the aminolysis of various nitrophenyl derivatives consistently show that increased electron-withdrawing capacity of the aromatic system accelerates the reaction. nih.gov The Brønsted-type plot, which correlates the rate constant with the basicity of the amine, is a key tool in these studies. nih.gov For reactions proceeding through a stepwise mechanism, a high Brønsted coefficient (βnuc) suggests that the breakdown of the tetrahedral intermediate is the rate-determining step.

Table 2: Predicted Relative Reactivity in Nucleophilic Addition

Compound Key Substituent Positions Predicted Effect on Carbonyl Electrophilicity Predicted Relative Reactivity
This compound -NO₂ para to -COCH₃ Strongly Increased High
1-(4-Amino-3-nitrophenyl)ethanone -NH₂ para to -COCH₃ Decreased Low
1-(2-Amino-5-nitrophenyl)ethanone -NH₂ ortho to -COCH₃ Increased (by -NO₂) but sterically hindered Moderate to Low
1-(4-Nitrophenyl)ethanone -NO₂ para to -COCH₃ Strongly Increased Very High

Influence of Substituent Electronegativity and Sterics on Reaction Outcomes

The electronegativity and steric profile of substituents are critical determinants of reaction pathways and outcomes. numberanalytics.com In the context of this compound and its analogues, the nitro, amino, and acetyl groups each exert distinct electronic and steric influences. lumenlearning.comlibretexts.org

Steric Effects: Steric hindrance becomes a major factor when substituents are located ortho to the reaction center. researchgate.netnumberanalytics.com In an analogue like 1-(2-amino-5-nitrophenyl)ethanone, the amino group is adjacent to the acetyl group. This proximity can physically block the trajectory of an incoming nucleophile, slowing down the reaction rate. numberanalytics.com This steric inhibition can sometimes counteract or even dominate the electronic effects. Furthermore, the presence of an ortho-amino group allows for the possibility of intramolecular hydrogen bonding between the amine's hydrogen and the carbonyl's oxygen, which can alter the conformation and reactivity of the acetyl group.

The interplay of these factors is complex. For example, in a study on the reduction of substituted acetophenones, the reaction rate was found to correlate well with the Hammett equation, which quantifies the electronic effect of substituents. researchgate.net This indicates that for certain reactions, electronic effects are the primary drivers of reactivity. However, bimolecular substitution reactions can sometimes be surprisingly insensitive to steric hindrance, suggesting the transition state geometry plays a crucial role. researchgate.net

Correlation of Structural Features with Synthetic Utility

The structural and electronic features of this compound and its analogues directly correlate with their utility in organic synthesis. The substituents not only modify the reactivity of the acetyl group but also serve as functional handles for subsequent transformations.

Modulation of Ketone Reactivity: As discussed, the position and nature of the amino and nitro groups tune the electrophilicity of the carbonyl carbon. This allows chemists to select a specific isomer for a desired reaction rate. For instance, for a rapid nucleophilic addition, this compound or 1-(4-nitrophenyl)ethanone would be superior choices over 1-(4-aminophenyl)ethanone. Studies have shown that the presence of electron-withdrawing groups enhances the rate of reactions like catalytic reduction of the nitro group itself. researchgate.net

Handles for Further Functionalization: The amino and nitro groups are synthetically versatile.

The amino group can be diazotized to form a diazonium salt, which is an excellent leaving group and can be substituted by a wide variety of nucleophiles (e.g., in Sandmeyer reactions).

The nitro group can be readily reduced to an amino group, providing a route to diamino-substituted acetophenones. This selective reduction is a key step in the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates.

Building Blocks for Heterocycles: Substituted o-aminoaryl ketones are precursors for the synthesis of various nitrogen-containing heterocycles, such as quinolines (via Friedländer annulation) or benzodiazepines. The specific substitution pattern on the aromatic ring, as seen in the various analogues of this compound, would determine the structure and properties of the resulting heterocyclic product. The correlation between the structural features of these ketones and their synthetic applications is therefore a cornerstone of medicinal and materials chemistry. researchgate.net

Future Research Trajectories and Emerging Methodologies

Development of Greener and More Sustainable Synthetic Routes

Traditional syntheses of nitroanilines often rely on harsh nitrating agents like concentrated nitric and sulfuric acids and reduction methods that produce significant waste. The future of synthesizing 1-(3-Amino-4-nitrophenyl)ethanone will prioritize environmentally benign processes that minimize hazardous reagents and improve atom economy.

Key research directions include:

Alternative Nitration and Oxidation Methods: Research is moving towards replacing strong acid nitration. One promising avenue is the use of nitrites, such as sodium nitrite (B80452), in the presence of an oxidizing agent, which allows for nitration under milder conditions and avoids the use of strong acids. muni.cz Another green approach is the direct oxidation of the corresponding amine precursor. Methodologies using clean oxidants like hydrogen peroxide or tert-butyl hydroperoxide, often in conjunction with recyclable metal catalysts, represent a valuable alternative to classical nitration, as they avoid regioselectivity issues and harsh reagents. elsevierpure.com A patent has described a method for synthesizing substituted nitroanilines using a nitrite and an oxidizing agent in a solvent at moderate temperatures (20-80°C), highlighting a simpler, safer, and less polluting process. muni.cz

Sustainable Reduction Techniques: The reduction of the nitro group is a critical step. Greener methods are being explored to replace traditional metal-acid reductions. A theoretical analysis has supported the feasibility of reducing nitrobenzene (B124822) to aniline (B41778) using activated carbon and water, which would be a significantly more environmentally friendly process. nih.gov Another advanced method is the metal-free reduction of nitro compounds using trichlorosilane (B8805176), which can be performed efficiently under continuous-flow conditions, offering high yields and short reaction times with no need for purification. nih.gov

Exploration of Novel Catalytic Systems for Functionalization

Catalysis is central to the efficient synthesis and functionalization of this compound. Future research will focus on discovering and optimizing novel catalytic systems that offer higher selectivity, efficiency, and broader substrate scope. This includes catalysts for both its synthesis (nitration/reduction) and its subsequent modification.

The selective reduction of a nitro group in the presence of other reducible functionalities like a ketone is a significant challenge. Gold nanoparticles supported on metal oxides (e.g., Au/TiO2, Au/Fe2O3) have shown exceptional chemoselectivity for the hydrogenation of nitro groups while leaving functions like carbonyls, double bonds, and nitriles untouched. nih.gov For the related reduction of 3-nitroacetophenone, a palladium-carbon catalyst used with a specific nickel nitrate (B79036) or cobalt nitrate-based additive has been shown to prevent the reduction of the ketone group, leading to high yields of the desired aminoacetophenone. rsc.org

Beyond synthesis, catalysts can unlock new reactions. Rhodium-catalyzed oxidation and metallo-porphyrin-catalyzed protocols are being developed for the conversion of anilines to nitroarenes, representing an alternative synthetic route. elsevierpure.comrsc.org

The table below summarizes emerging catalytic systems relevant to the synthesis of this compound.

TransformationCatalytic SystemKey Advantages
Nitration/Oxidation AgNO3 / K2S2O8Mild reaction conditions, avoids strong acids. rsc.org
Rhodium complexes with TBHPEfficient oxidation of anilines to nitroarenes. elsevierpure.com
Zirconium catalysts with TBHPAlternative metal for oxidative conversion of anilines. elsevierpure.com
Nitro Reduction Supported Gold Nanoparticles (Au/TiO₂)High chemoselectivity for nitro group over carbonyls. nih.gov
Pd/C with Nickel/Cobalt additivesPrevents ketone reduction, high yield. rsc.org
Ruthenium on Carbon (Ru/C)Direct reduction to aniline without intermediates. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, faster reactions, and ease of scalability. The integration of flow chemistry is a promising trajectory for the synthesis of this compound and its derivatives.

A metal-free reduction of nitro compounds to amines using trichlorosilane has been successfully adapted to a continuous-flow process, converting aromatic nitro derivatives into their corresponding anilines in high yields with residence times as short as 50 minutes. nih.gov More directly, a two-step continuous flow process for synthesizing m-aminoacetophenone (an isomer of the title compound) has been developed. acs.org This process involves:

Nitration: Acetophenone (B1666503) is mixed with a nitrating agent in a micromixer and passed through a temperature-controlled tubular reactor.

Reduction: The resulting nitroacetophenone is then reduced in a subsequent flow reactor.

This established methodology for a closely related isomer demonstrates a clear and viable path for the automated, continuous, and safe production of this compound. The use of microreactors allows for precise control over reaction parameters, minimizing the formation of unwanted side products and handling potentially hazardous intermediates in small, manageable volumes at any given time. acs.org

Advanced Computational Predictions for Rational Design

Computational chemistry provides powerful tools for understanding and predicting molecular properties and reactivity, enabling the rational design of new synthetic routes and novel molecules. For this compound, computational methods like Density Functional Theory (DFT) are crucial for future advancements.

DFT calculations are used to study the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions in substituted nitroanilines. nih.govrsc.org Such studies can predict how the amino, nitro, and acetyl groups in this compound interact with each other and with external reagents. Key areas of computational investigation include:

Reaction Mechanism Analysis: Theoretical analyses can elucidate step-by-step reaction mechanisms, as demonstrated in the green synthesis of aniline from nitrobenzene, helping to identify rate-limiting steps and optimize conditions. nih.gov

Reactivity Prediction: Fukui functions and Mulliken charge analysis, derived from DFT calculations, can predict the most likely sites for electrophilic and nucleophilic attack on the molecule, guiding its functionalization. soton.ac.uk

Spectroscopic and Property Prediction: Computational models can predict spectroscopic properties (e.g., UV, NMR spectra) and electronic properties, such as the intramolecular charge transfer between the electron-donating amino group and the electron-withdrawing nitro and acetyl groups. nih.gov This helps in designing molecules with specific electronic or optical properties.

Inhibitor Design: By modeling the interaction of the molecule with biological targets like enzymes, computational studies can guide the rational design of new potential therapeutic agents. nih.gov

Discovery of Unforeseen Reactivity and Transformative Chemistry

While the functional groups of this compound have well-known reactivities, future research will likely uncover novel and unexpected transformations, expanding its utility as a chemical building block.

Transformative Nitro Group Chemistry: The nitro group is not merely a precursor to an amine. Recent advances have shown that nitroarenes can undergo transformative reactions involving C–N bond cleavage or skeletal editing via nitrene intermediates. rsc.org A particularly innovative strategy is the use of nitroaromatics as a nitrogen source for the in situ hydroamination of olefins, a reaction catalyzed by iron complexes that directly forms new C-N bonds. acs.org Applying such a strategy to this compound could lead to novel secondary amine derivatives in a single, efficient step.

Novel Cyclization Reactions: The ortho-positioning of the amino and nitro groups makes the molecule a prime candidate for intramolecular cyclization reactions to form novel heterocyclic systems. Electrochemically driven reductive cyclization of ortho-nitroanilines is a known route to fused benzimidazoles. elsevierpure.com This suggests that this compound could be a precursor to unique, functionalized heterocyclic scaffolds.

Activation of the Acetyl Group: The acetyl group offers another site for unforeseen reactivity. For the isomeric compound α-Bromo-4-amino-3-nitroacetophenone, the methyl of the acetyl group can be brominated to create a reactive alkylating agent used for modifying proteins. nih.gov This demonstrates that the acetyl group can be activated to participate in reactions beyond simple carbonyl chemistry, opening pathways to create covalent probes or complex molecular architectures.

The discovery of unexpected reactions, such as the photoreactivity between a tetrazole and a primary amine to form a triazole, underscores the potential for finding new connections even with well-understood functional groups. Exploring the reactivity of this compound under novel catalytic, photochemical, or electrochemical conditions is a fertile ground for discovering such transformative chemistry.

Q & A

How can the synthesis of 1-(3-Amino-4-nitrophenyl)ethanone be optimized for higher yields in academic settings?

Level: Basic
Answer:
Synthesis optimization typically involves selecting appropriate acylation or nitration methods. For aromatic ketones like this compound, Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) is common. However, the presence of nitro and amino groups complicates reactivity due to their electron-withdrawing and donating effects, respectively. A stepwise approach—first introducing the nitro group via nitration of a precursor (e.g., 3-aminophenyl derivatives), followed by acetylation under controlled conditions—may improve yields. Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios of reagents should be systematically tested .

What strategies address regioselectivity challenges during electrophilic substitution in this compound?

Level: Advanced
Answer:
The nitro group (-NO₂) is a strong meta-director, while the amino group (-NH₂) is ortho/para-directing. Competing directing effects can lead to mixed regioisomers. To enhance regioselectivity:

  • Protection/deprotection: Temporarily protect the amino group (e.g., acetylation) to allow nitro-directed substitution.
  • pH modulation: Conduct reactions under acidic conditions to protonate the amino group, reducing its directing influence.
  • Computational modeling: Use DFT calculations to predict reactive sites and optimize reaction pathways before experimental trials .

Which analytical techniques are most reliable for characterizing this compound?

Level: Basic
Answer:
A multi-technique approach is recommended:

  • IR spectroscopy: Identify functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
  • NMR spectroscopy: ¹H NMR can resolve aromatic proton environments (δ 6.5–8.5 ppm) and confirm acetyl group integration (singlet at δ 2.5–3.0 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 190–210 ppm) .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (C₈H₈N₂O₃, exact mass 180.0535) and fragmentation patterns .

How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved for this compound?

Level: Advanced
Answer:
Overlapping signals in crowded aromatic regions can be addressed by:

  • 2D NMR techniques: HSQC and HMBC correlate ¹H-¹³C couplings to assign substituent positions unambiguously .
  • Solvent variation: Use deuterated DMSO to enhance signal splitting via hydrogen-bonding interactions.
  • Dynamic NMR: Elevate temperature to reduce exchange broadening in rotameric or tautomeric systems .

What safety protocols are critical when handling this compound in the lab?

Level: Basic
Answer:
Key precautions include:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation of dust or vapors (P261 precaution) .
  • Toxicity mitigation: Store in airtight containers away from oxidizers, and dispose of waste via approved hazardous channels. Toxicity data are limited, so assume acute hazards .

How can photostability and thermal degradation pathways of this compound be systematically studied?

Level: Advanced
Answer:
Design degradation studies using:

  • Accelerated aging: Expose the compound to UV light (λ = 254–365 nm) or elevated temperatures (40–80°C) and monitor decomposition via HPLC or TLC.
  • Mass spectrometry: Track degradation products (e.g., nitro group reduction to -NH₂ or ketone oxidation to -COOH).
  • Kinetic modeling: Apply Arrhenius equations to predict shelf-life under varying conditions .

What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?

Level: Basic
Answer:
The compound serves as a precursor for:

  • Quinazolinones: React with aldehydes or thioureas to form fused heterocycles with potential bioactivity .
  • Schiff bases: Condense with carbonyl compounds to generate imine-linked frameworks for metal coordination studies .
  • Polymer precursors: Functionalize with acrylate groups for UV-curable resins .

Why do contradictory reports exist regarding the reproducibility of this compound’s synthetic routes?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Impurity profiles: Residual solvents (e.g., AlCl₃ in Friedel-Crafts) may catalyze side reactions. Purify intermediates via column chromatography .
  • Moisture sensitivity: Hydrolytic degradation of intermediates can occur if reactions are not anhydrous. Use molecular sieves or inert atmospheres .
  • Substituent reactivity: Batch-to-batch variability in precursor purity (e.g., 3-nitro-4-aminophenyl derivatives) affects yields. Validate precursors via LC-MS before use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.